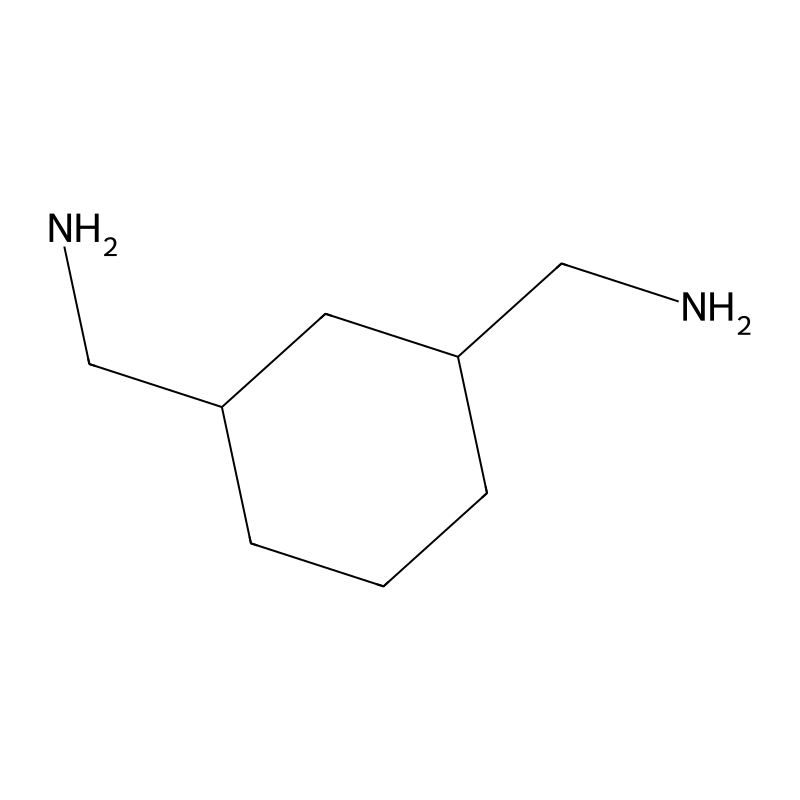

1,3-Cyclohexanedimethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Curing Agent:

1,3-Cyclohexanedimethanamine, also known as 1,3-BAC, is primarily investigated in scientific research for its curing properties for epoxy resins. Its amine groups readily react with epoxy ring functionalities, cross-linking the polymer chains and leading to a hardened, thermoset material. Studies have explored the influence of 1,3-BAC on the mechanical properties, thermal stability, and chemical resistance of cured epoxy resins [, ].

Applications in Polyurethane Chemistry:

Beyond epoxy curing, research explores the potential of 1,3-BAC in polyurethane synthesis. The presence of amine groups allows it to react with isocyanates, forming polyureas instead of the typical polyurethanes. This reaction offers advantages like faster curing rates and improved mechanical properties compared to traditional polyurethane formation [].

Reactant for Isocyanate Synthesis:

Scientific studies have also investigated the use of 1,3-BAC as a reactant for the production of isocyanates. Through a process called phosgenation, 1,3-BAC reacts with phosgene to yield the corresponding isocyanate, which is a crucial building block in polyurethane synthesis [].

Other Potential Applications:

Emerging research explores the potential applications of 1,3-BAC in other areas, such as:

- Corrosion inhibition: Studies suggest 1,3-BAC may function as a corrosion inhibitor for metals due to its ability to form protective films on the metal surface [].

- Biomedical applications: Initial research investigates the potential use of 1,3-BAC in the development of drug delivery systems due to its biocompatibility and ability to self-assemble into nanostructures [].

1,3-Cyclohexanedimethanamine, also known as 1,3-bis(aminomethyl)cyclohexane, is a cycloaliphatic amine characterized by its two amino groups attached to a cyclohexane ring. Its molecular formula is C₈H₁₈N₂, and it has a molecular weight of approximately 142.2 g/mol. This compound is typically found as a colorless liquid and is notable for its high reactivity, particularly in applications involving epoxy resins and polyurethane chemistry .

- Oxidation: It can be oxidized to form corresponding amides or imides.

- Reduction: The compound can undergo reduction to yield secondary or tertiary amines.

- Substitution Reactions: The amino groups can react with isocyanates to produce polyureas, which are useful in coatings and adhesives .

The biological activity of 1,3-cyclohexanedimethanamine has been studied primarily concerning its toxicity and potential effects on human health. It is classified as a skin and eye irritant, with warnings indicating that it may cause serious eye damage and allergic skin reactions . In animal studies, it has shown potential reproductive developmental toxicity when administered orally .

The synthesis of 1,3-cyclohexanedimethanamine typically involves the catalytic hydrogenation of m-xylylenediamine, which is derived from isophthalonitrile. The process generally includes two steps:

- First Hydrogenation Step: Isophthalonitrile is reacted with hydrogen in the presence of a catalyst (such as Raney nickel) under specific conditions (temperature of 40-80 °C and pressure of 5-8 MPa) to produce an intermediate.

- Second Hydrogenation Step: The intermediate undergoes further hydrogenation using ruthenium-supported activated carbon as the catalyst at higher temperatures (80-130 °C) and pressures (5-8 MPa), yielding 1,3-cyclohexanedimethanamine with a total yield of up to 90% .

Uniqueness

1,3-Cyclohexanedimethanamine is unique due to its specific positioning of amino groups on the cyclohexane ring. This configuration allows for distinct reactivity patterns compared to its positional isomers like 1,2-bis(aminomethyl)cyclohexane or 1,4-bis(aminomethyl)cyclohexane. Its dual functionality as both an epoxy curing agent and a precursor for polyureas underscores its versatility in industrial applications .

Interaction studies involving 1,3-cyclohexanedimethanamine focus on its reactivity with various chemical agents. For example:

- Reactivity with Isocyanates: The compound's amino groups readily react with isocyanates to form polyureas.

- Potential Toxicological Interactions: Studies have indicated that exposure can lead to skin sensitization and other allergic reactions in susceptible individuals .

Molecular Geometry and Stereochemical Variations

1,3-Cyclohexanedimethanamine, with the molecular formula C8H18N2 and Chemical Abstracts Service registry number 2579-20-6, represents a cycloaliphatic diamine compound characterized by a cyclohexane ring bearing two aminomethyl substituents at the 1,3-positions [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [3-(aminomethyl)cyclohexyl]methanamine, reflecting its structural arrangement of amino groups attached to methylene bridges extending from the cyclohexane core [3].

The molecular architecture of 1,3-cyclohexanedimethanamine exhibits significant stereochemical complexity due to the presence of two defined stereocenters within the cyclohexane ring system [27]. These stereocenters give rise to distinct geometric isomers, primarily the cis and trans configurations, which differ in the spatial orientation of the aminomethyl substituents relative to the cyclohexane ring plane [4] [5]. The cis-isomer, bearing the Chemical Abstracts Service number 10340-00-8, displays both aminomethyl groups on the same face of the cyclohexane ring, while the trans-isomer positions these substituents on opposite faces [4].

Commercial preparations of 1,3-cyclohexanedimethanamine typically consist of mixtures containing both stereoisomeric forms, with manufacturers commonly reporting the material as a "mixture of cis and trans isomers" [5] [6]. The stereochemical configuration significantly influences the compound's physical properties, chemical reactivity, and potential applications in materials science . The canonical Simplified Molecular Input Line Entry System representation C1CC(CC(C1)CN)CN effectively captures the connectivity pattern while the International Chemical Identifier key QLBRROYTTDFLDX-UHFFFAOYSA-N provides a unique molecular identifier [1] [2].

The cyclohexane ring adopts chair conformations, which represent the most thermodynamically stable arrangement for six-membered saturated carbocycles [28]. The aminomethyl substituents can occupy either axial or equatorial positions depending on the ring conformation, with equatorial positioning generally favored due to reduced steric interactions . This conformational flexibility contributes to the compound's ability to participate in various chemical transformations and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H18N2 | [1] [2] |

| Molecular Weight | 142.24 g/mol | [1] [7] |

| Chemical Abstracts Service Number | 2579-20-6 | [1] [2] |

| International Union of Pure and Applied Chemistry Name | [3-(aminomethyl)cyclohexyl]methanamine | [3] |

| Canonical Simplified Molecular Input Line Entry System | C1CC(CC(C1)CN)CN | [1] |

| Defined Stereocenters | 2 | [27] |

| Heavy Atom Count | 10 | [27] |

| Rotatable Bond Count | 2 | [27] |

Thermodynamic Properties (Boiling Point, Melting Point, Density)

The thermodynamic properties of 1,3-cyclohexanedimethanamine reflect its molecular structure and intermolecular interactions, particularly hydrogen bonding capabilities arising from the amino functional groups [7] [9]. The compound exhibits a boiling point of 220°C at standard atmospheric pressure, indicating substantial intermolecular forces that require significant thermal energy to overcome during the liquid-to-vapor phase transition [7] [10] [11]. This relatively high boiling point compared to analogous hydrocarbons demonstrates the influence of hydrogen bonding between amino groups of adjacent molecules.

The melting point of 1,3-cyclohexanedimethanamine is reported as less than -70°C, establishing the compound as a liquid at ambient temperature conditions [7] [10] [11]. This low melting point reflects the molecular flexibility and the ability of the compound to pack efficiently in the solid state without extensive crystalline ordering [12]. The substantial difference between melting and boiling points indicates a wide liquid range, which contributes to the compound's utility in various industrial applications.

Density measurements reveal that 1,3-cyclohexanedimethanamine possesses a density of 0.945 g/mL at 25°C, indicating a material less dense than water [6] [7] [11]. This density value is consistent with organic compounds containing significant aliphatic character while accommodating the presence of nitrogen atoms, which contribute marginally to the overall molecular mass [8]. The refractive index, measured as n20/D = 1.493, provides additional insight into the compound's optical properties and molecular polarizability [6] [8] [11].

Vapor pressure data indicate that 1,3-cyclohexanedimethanamine exhibits a vapor pressure of 34 Pascal at 25°C, reflecting moderate volatility at ambient conditions [7] [11]. This vapor pressure value suggests that the compound will exhibit measurable vapor concentrations in enclosed environments, with implications for handling procedures and environmental considerations [12]. The flash point, determined to be 223°F (approximately 106°C), establishes important parameters for thermal processing and storage requirements [7] [11].

| Thermodynamic Property | Value | Source |

|---|---|---|

| Boiling Point | 220°C | [7] [10] [11] |

| Melting Point | < -70°C | [7] [10] [11] |

| Density (25°C) | 0.945 g/mL | [6] [7] [8] |

| Refractive Index (n20/D) | 1.493 | [6] [8] |

| Flash Point | 223°F (106°C) | [7] [11] |

| Vapor Pressure (25°C) | 34 Pa | [7] [11] |

Solubility and Phase Behavior

The solubility characteristics of 1,3-cyclohexanedimethanamine are predominantly governed by the presence of amino functional groups, which confer significant polarity and hydrogen bonding capability to the molecule [7] [8] [24]. The compound demonstrates excellent solubility in water, attributed to the formation of hydrogen bonds between the amino groups and water molecules [7] [8] [15]. This aqueous solubility distinguishes 1,3-cyclohexanedimethanamine from purely hydrophobic cyclohexane derivatives and enables its utilization in aqueous processing environments.

The partition coefficient, expressed as LogP (octanol/water), has been determined to be 0.783 at 21.5°C, indicating a moderate preference for the organic phase while retaining substantial water solubility [7] [11]. This balanced hydrophilic-lipophilic character results from the interplay between the polar amino groups and the hydrophobic cyclohexane core [24] [25]. The relatively low LogP value confirms the compound's amphiphilic nature, making it suitable for applications requiring interface activity or compatibility with both polar and nonpolar media.

Phase behavior studies reveal that 1,3-cyclohexanedimethanamine exists as a clear, colorless liquid at ambient conditions [7] [10] [12]. The compound's physical appearance remains consistent across different commercial preparations, with some sources noting a slight ammonia-like odor characteristic of primary amines [13]. The predicted pKa value of 10.57 ± 0.29 indicates that the amino groups exist predominantly in their protonated form under physiological conditions, contributing to the compound's basic character [7] [11].

The topological polar surface area, calculated as 52 Ų, quantifies the molecular surface area occupied by polar atoms and provides insight into the compound's permeability characteristics [27]. This moderate polar surface area value suggests favorable properties for membrane penetration while maintaining sufficient polarity for aqueous interactions [25]. The XLogP3 value of 0.2 corroborates the experimental partition coefficient data and supports the compound's balanced polarity profile [27].

| Solubility Parameter | Value | Source |

|---|---|---|

| Water Solubility | Soluble | [7] [8] |

| LogP (octanol/water, 21.5°C) | 0.783 | [7] [11] |

| XLogP3 | 0.2 | [27] |

| Predicted pKa | 10.57 ± 0.29 | [7] [11] |

| Topological Polar Surface Area | 52 Ų | [27] |

| Physical State (ambient) | Clear colorless liquid | [7] [10] |

| Hydrogen Bond Donor Count | 2 | [27] |

| Hydrogen Bond Acceptor Count | 2 | [27] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of 1,3-cyclohexanedimethanamine provides detailed structural confirmation and enables identification of characteristic functional group signatures [1] [2] [17]. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary information about the molecular framework.

The proton nuclear magnetic resonance spectrum of 1,3-cyclohexanedimethanamine exhibits characteristic signals corresponding to the cyclohexane ring protons and the aminomethyl substituents [17]. The cyclohexane ring protons appear as complex multipiples in the aliphatic region, typically between 1-2 parts per million, reflecting the various axial and equatorial environments within the chair conformation [21]. The methylene protons adjacent to the amino groups (CH2-NH2) display distinctive chemical shifts around 2.5-3.0 parts per million due to the deshielding effect of the electronegative nitrogen atoms [21]. The amino protons themselves often appear as broad signals between 1-3 parts per million, with exact positioning dependent on solvent conditions and concentration due to rapid exchange phenomena [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the cyclohexane carbons appearing in the typical aliphatic region around 25-40 parts per million [17] [21]. The methylene carbons bearing the amino groups exhibit characteristic downfield shifts relative to unsubstituted cyclohexane carbons due to the electron-withdrawing effect of the nitrogen substituents [21]. The carbon-13 spectrum effectively distinguishes between the different carbon environments within the molecule and confirms the substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within 1,3-cyclohexanedimethanamine [18] [20] [23]. Primary amine groups exhibit distinctive nitrogen-hydrogen stretching vibrations in the region of 3300-3500 cm⁻¹, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes [18] [20]. The carbon-hydrogen stretching vibrations of the cyclohexane ring and methylene groups appear in the region of 2800-3000 cm⁻¹, providing confirmation of the aliphatic character [18]. Carbon-nitrogen stretching vibrations typically occur around 1000-1250 cm⁻¹, while nitrogen-hydrogen bending vibrations appear in the region of 1550-1650 cm⁻¹ [18] [20].

Mass spectrometry of 1,3-cyclohexanedimethanamine provides molecular weight confirmation and fragmentation pattern information [1] [2] [19]. The molecular ion peak appears at m/z 142, corresponding to the molecular weight of 142.24 g/mol [1]. Characteristic fragmentation patterns include the loss of amino groups and methylene units, with significant fragment ions observed at m/z 126, 109, and 67 [1] [2]. The base peak typically appears at m/z 30, corresponding to the CH2=NH2⁺ fragment, which is characteristic of primary aminomethyl groups [19]. Additional significant fragments at m/z 41, 55, and 79 provide structural confirmation and enable differentiation from isomeric compounds [1] [2].

| Mass Spectrometry Fragment | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 142 | Low | [M]⁺ |

| Major Fragment | 126.128 | 999 | [M-NH2]⁺ |

| Secondary Fragment | 143.154 | 286 | [M+H]⁺ |

| Base Peak | 109.101 | 213 | Cyclohexyl fragment |

| Aminomethyl Fragment | 67.054 | 139 | CH2NH2⁺ related |

| Characteristic Fragment | 41.039 | 615 | C3H5⁺ |

Physical Description

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 369 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 362 of 369 companies with hazard statement code(s):;

H302+H312 (11.88%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (80.66%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (93.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (13.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (45.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (15.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (65.47%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

1,3-Cyclohexanedimethanamine: ACTIVE